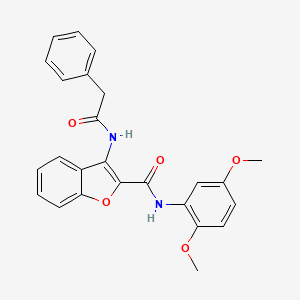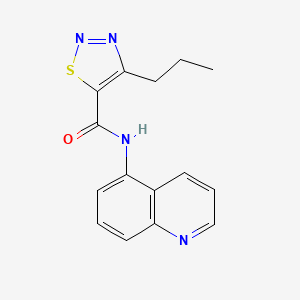
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, also known as PTQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a member of the thiadiazole family of compounds, which are known for their diverse biological activities. PTQ has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of a variety of diseases. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been found to have anticancer properties, making it a promising candidate for the development of new cancer therapies. In addition, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for investigating the mechanisms of various diseases and for developing new therapies. However, one limitation of using 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is its complex synthesis process, which may make it difficult to obtain in large quantities. Additionally, the exact mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, which may make it challenging to interpret experimental results.
Future Directions
There are many future directions for research on 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. One area of focus could be on the development of new cancer therapies based on the anticancer properties of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. Another area of focus could be on the neuroprotective effects of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, with the goal of developing new treatments for neurodegenerative diseases. Additionally, further research could be done to better understand the mechanism of action of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide and to identify new signaling pathways that it may modulate. Overall, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a promising compound with many potential applications in scientific research.
Synthesis Methods
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide can be synthesized using a variety of methods, including the reaction of 5-aminoquinoline with propionyl chloride, followed by reaction with thiosemicarbazide and subsequent cyclization. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide is a complex process that requires careful attention to detail in order to achieve high yields and purity.
Scientific Research Applications
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide has also been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-propyl-N-quinolin-5-ylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-2-5-13-14(21-19-18-13)15(20)17-12-8-3-7-11-10(12)6-4-9-16-11/h3-4,6-9H,2,5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXVGJITQIKLML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

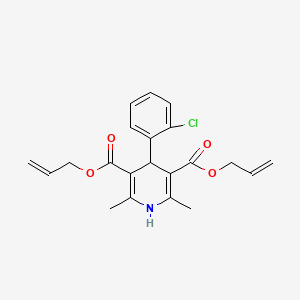
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449337.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449338.png)

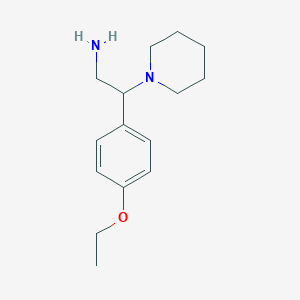
![5-[5,6-dichloro-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2449345.png)
![N-(3-bromophenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2449347.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2449349.png)

![4-(Pyridine-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2449352.png)
![N-[(2-Fluorophenyl)methyl]-N-methyl-2-(prop-2-enoylamino)pentanamide](/img/structure/B2449354.png)
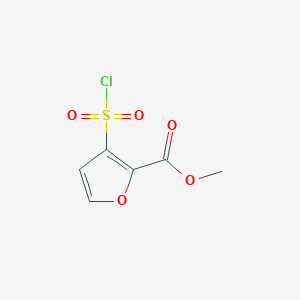
![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)
